molecular formula C23H34N4O2 B5428609 1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Numéro de catalogue B5428609
Poids moléculaire: 398.5 g/mol
Clé InChI: QCUIBYSADYPGCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of piperidine-based GABA aminotransferase inhibitors. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.

Mécanisme D'action

1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity and a reduction in seizure activity. Additionally, increased levels of GABA in the brain have been associated with a reduction in anxiety and a decrease in the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This results in a reduction in seizure activity and a decrease in the reinforcing effects of drugs of abuse. Additionally, increased levels of GABA in the brain have been associated with a reduction in anxiety.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its high potency and specificity for GABA aminotransferase inhibition. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make dosing and administration challenging in some experimental settings.

Orientations Futures

There are several future directions for research on 1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to better understand the long-term effects of this compound on brain function and behavior. Finally, there is a need for the development of more potent and selective GABA aminotransferase inhibitors that can be used to further elucidate the role of GABA in various neurological and psychiatric disorders.

Méthodes De Synthèse

1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3-pyridinemethanol with cyclopentanone to form the corresponding pyridyl ketone, which is then reacted with piperidine to yield the corresponding piperidine ketone. The final product this compound is obtained by reacting the piperidine ketone with cyclopentyl isocyanate in the presence of a base.

Applications De Recherche Scientifique

1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and has also been tested in clinical trials for the treatment of refractory epilepsy. This compound has also been studied for its potential use in the treatment of addiction, particularly cocaine addiction. It has been shown to reduce cocaine self-administration in animal models and has also been tested in clinical trials for the treatment of cocaine addiction. Additionally, this compound has been studied for its potential use in the treatment of anxiety disorders and has been shown to have anxiolytic effects in animal models.

Propriétés

IUPAC Name

1-[1-(cyclopentanecarbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2/c28-22(25-16-18-5-3-11-24-15-18)20-8-4-12-27(17-20)21-9-13-26(14-10-21)23(29)19-6-1-2-7-19/h3,5,11,15,19-21H,1-2,4,6-10,12-14,16-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUIBYSADYPGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.